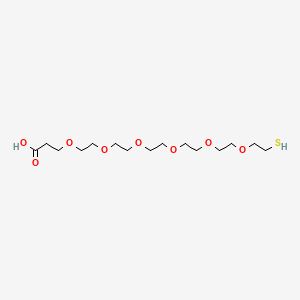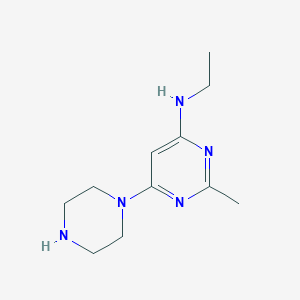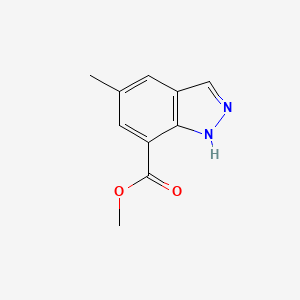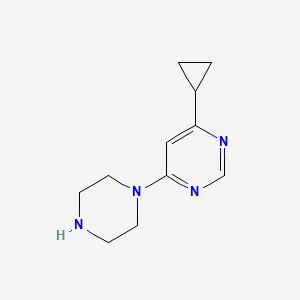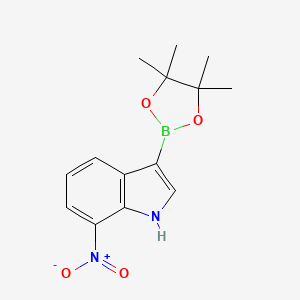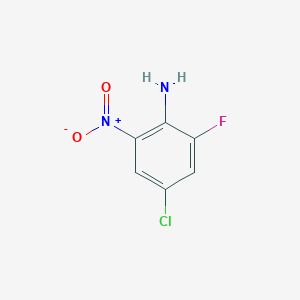
4-Chloro-2-fluoro-6-nitroaniline
描述
4-Chloro-2-fluoro-6-nitroaniline is an aromatic amine compound with the molecular formula C6H4ClFN2O2 It is characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring, which impart unique chemical properties to the compound
作用机制
Target of Action
Nitroaniline compounds, like 4-Chloro-2-fluoro-6-nitroaniline, often target various enzymes or proteins within a biological system. The specific target can vary widely depending on the exact structure of the compound and the biological system in which it is introduced .
Mode of Action
Nitroaniline compounds can undergo various reactions within a biological system. For example, they can participate in electrophilic aromatic substitution reactions . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets within the biological system. Nitroaniline compounds can potentially affect a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this compound would depend on various factors including its chemical structure, the route of administration, and the biological system in which it is introduced. For example, some nitroaniline compounds have been found to be well absorbed and distributed within the body .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. These effects could range from changes in enzyme activity to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
生化分析
Biochemical Properties
The biochemical properties of 4-Chloro-2-fluoro-6-nitroaniline are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, a related compound, 2-Chloro-4-nitroaniline, has been shown to interact with Rhodococcus sp. strain MB-P1, leading to its degradation
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that a related compound, 4-chloro-2-nitroaniline, is thermally stable up to 115 °C .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. A related compound, 2-Chloro-4-nitroaniline, has been shown to be metabolized by Rhodococcus sp. strain MB-P1 via a novel aerobic degradation pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-6-nitroaniline typically involves the nitration of 4-chloro-2-fluoroaniline. The process can be summarized as follows:
Nitration Reaction: 4-Chloro-2-fluoroaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions. The reaction introduces a nitro group (-NO2) at the 6-position of the benzene ring.
Reaction Conditions: The nitration reaction is usually carried out at low temperatures to control the reaction rate and minimize side reactions. The reaction mixture is then neutralized and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
4-Chloro-2-fluoro-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.
Oxidation: The amino group formed after reduction can be further oxidized to form different functional groups, such as nitroso (-NO) or nitro (-NO2) groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), amines, alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products
Reduction: 4-Chloro-2-fluoro-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Compounds with nitroso or nitro groups.
科学研究应用
4-Chloro-2-fluoro-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
相似化合物的比较
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the fluoro substituent.
4-Fluoro-2-nitroaniline: Similar structure but lacks the chloro substituent.
2-Chloro-4-nitroaniline: Different substitution pattern on the benzene ring.
Uniqueness
4-Chloro-2-fluoro-6-nitroaniline is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and potential applications. The combination of these substituents with the nitro group makes it a versatile compound for various chemical transformations and research applications.
属性
IUPAC Name |
4-chloro-2-fluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJZMWXNKCKFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




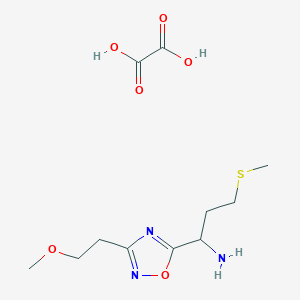
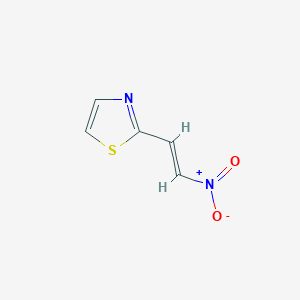
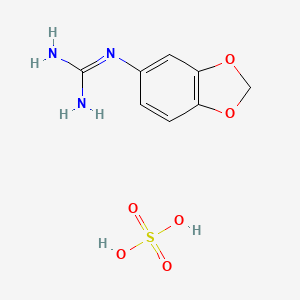
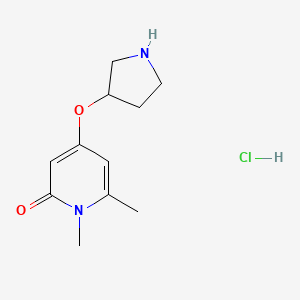

![Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432274.png)
